NVP-TAE 226

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Another related compound, 4-Hydroxy-2-quinolones, has been the subject of extensive research due to their interesting pharmaceutical and biological activities . They have been used in drug research and development, and many publications have dealt with their synthetic analogs and the synthesis of their heteroannelated derivatives .

NVP-TAE 226 is a potent dual inhibitor that targets focal adhesion kinase and insulin-like growth factor-I receptor. This compound has garnered attention for its potential therapeutic applications in oncology, particularly for its ability to inhibit tumor growth and metastasis in various cancer models. NVP-TAE 226 operates through the inhibition of critical signaling pathways involved in cell proliferation and survival, making it a candidate for further development in cancer therapy.

- Phosphorylation Inhibition: By binding to the active site of focal adhesion kinase and insulin-like growth factor-I receptor, NVP-TAE 226 prevents the phosphorylation of substrates that are crucial for cell signaling.

- Cascade Effects: The inhibition leads to downstream effects such as the dephosphorylation of AKT, which is involved in promoting cell survival and growth.

NVP-TAE 226 has demonstrated significant biological activity against various cancers. Studies indicate that it effectively inhibits the growth of tumors in vivo, including:

- Ewing Sarcoma: NVP-TAE 226 has shown strong efficacy in inhibiting the proliferation of Ewing sarcoma cell lines and reducing tumor metastasis in animal models .

- Glioma and Ovarian Tumors: The compound has also been effective in reducing tumor growth in glioma and ovarian cancer models .

- Breast Cancer: Oral administration of NVP-TAE 226 has been shown to inhibit murine breast tumor growth and metastasis to the lungs .

The mechanisms behind these effects include inducing cell cycle arrest, promoting apoptosis, and inhibiting invasive properties of cancer cells.

The synthesis of NVP-TAE 226 involves several steps typical for small molecule inhibitors. While specific proprietary methods are often not disclosed, general synthetic pathways may include:

- Formation of Key Intermediates: Initial reactions typically involve forming key intermediates that are essential for constructing the core structure of NVP-TAE 226.

- Coupling Reactions: Subsequent coupling reactions link different molecular fragments to build the final compound.

- Purification: The final compound is purified using techniques such as chromatography to ensure high purity suitable for biological testing.

NVP-TAE 226 has potential applications primarily in oncology, including:

- Cancer Therapy: As a treatment option for various cancers, especially those with high expression levels of focal adhesion kinase and insulin-like growth factor-I receptor.

- Combination Therapy: It may be used in combination with conventional chemotherapy to enhance efficacy against resistant tumors .

NVP-TAE 226 shares similarities with several other compounds targeting similar pathways. Here’s a comparison highlighting its uniqueness:

NVP-TAE 226 is unique due to its dual inhibition mechanism, which allows it to target both focal adhesion kinase and insulin-like growth factor-I receptor simultaneously, providing a more comprehensive approach to disrupting cancer cell signaling compared to other inhibitors.

NVP-TAE 226 operates through a distinct adenosine triphosphate (ATP)-competitive inhibition mechanism that distinguishes it from conventional kinase inhibitors [1] [2] [3]. The compound binds to the ATP binding pocket of the focal adhesion kinase (FAK) and insulin-like growth factor-1 receptor (IGF-1R), competing directly with ATP for binding sites [3] [4]. This ATP-competitive nature is fundamental to its dual inhibitory activity against both primary target kinases.

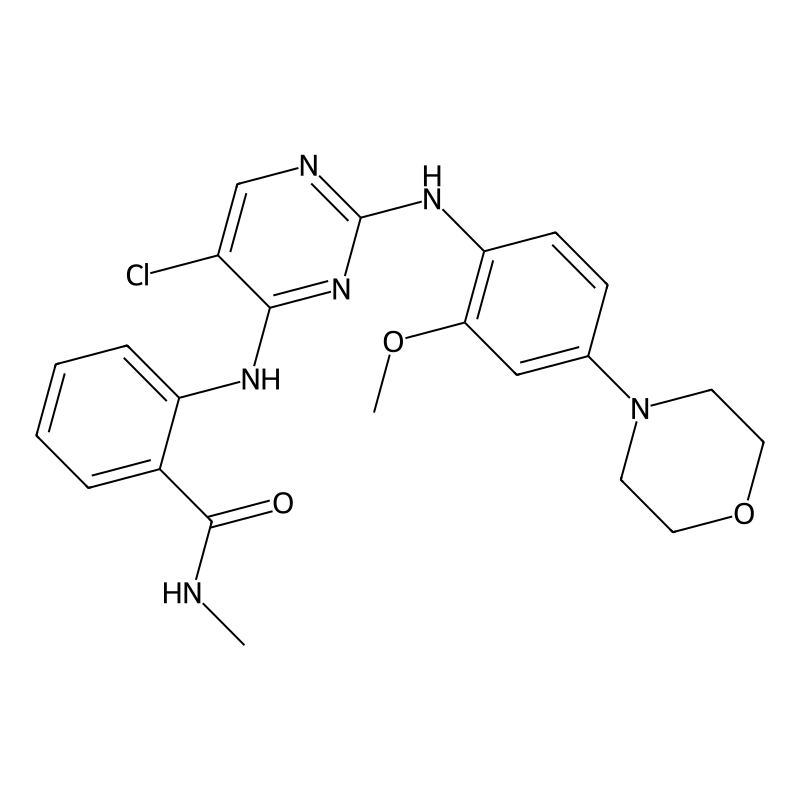

The inhibition mechanism involves the compound's bis-anilino pyrimidine core structure, which forms specific interactions with the kinase hinge region [5]. Crystal structure analysis reveals that NVP-TAE 226 binds to the ATP binding pocket through hydrogen bonding interactions between the backbone nitrogen and carbonyl group of Cys502 in the kinase hinge region [5]. Two distinct hydrogen bonds are formed between nitrogens in the pyrimidine and 2-methoxyaniline moieties of the compound and the kinase hinge [5].

The compound demonstrates particularly potent ATP-competitive inhibition against FAK with an IC50 of 5.5 nM, while maintaining significant activity against IGF-1R at 140 nM [3] [4]. This differential potency reflects the unique binding conformations induced in each target kinase. The chlorine atom at the C5 position of the pyrimidine ring penetrates deepest into the ATP binding pocket, positioning near the gatekeeper residue Met499 [5].

Binding Affinity Parameters

Comprehensive kinetic interaction analysis has revealed detailed binding affinity parameters for NVP-TAE 226 across multiple kinase targets [6] [7]. The compound exhibits exceptional binding affinity for FAK with an IC50 of 5.5 nM, representing its most potent target interaction [3] [8]. Against proline-rich tyrosine kinase 2 (Pyk2), the compound demonstrates even greater potency with an IC50 of 3.5 nM [3] [8].

For the insulin-like growth factor-1 receptor, binding affinity parameters indicate an IC50 of 140 nM, while the insulin receptor shows intermediate affinity at 44 nM [3] [8]. Extended kinase profiling reveals additional binding affinities: c-Met at 160 nM, KDR at 360 nM, and Flt3 at 480 nM [8]. These values demonstrate the compound's selectivity profile across the kinome.

Kinetic interaction analysis using purified kinases provides equilibrium dissociation constants (Kd) for specific targets. Against wild-type EGFR, NVP-TAE 226 exhibits a Kd of 0.163 ± 0.0265 μM, while demonstrating significantly higher affinity for the L858R/T790M EGFR mutant with a Kd of 0.00966 ± 0.000645 μM [6]. This represents approximately 15-fold higher binding affinity for the mutant form compared to wild-type EGFR [6].

The residence time analysis indicates that NVP-TAE 226 has a residence time of less than 1.4 minutes for both wild-type and mutant EGFR variants [6]. This relatively short residence time suggests rapid association and dissociation kinetics, with kon and koff rates too fast to measure accurately [6].

Selectivity Profile Against Kinase Panels

NVP-TAE 226 demonstrates favorable selectivity characteristics when evaluated against comprehensive kinase panels [1] [9]. The compound exhibits good selectivity against a panel of 30 kinases, with most off-target interactions occurring at significantly higher concentrations than the primary FAK and IGF-1R targets [1] [5].

The selectivity profile reveals that kinases with the highest affinity for NVP-TAE 226 include FAK, Pyk2, insulin receptor (InsR), IGF-1R, and anaplastic lymphoma kinase (ALK) [5]. Notably, these kinases share a common structural feature: the presence of a glycine residue immediately preceding the DFG motif [5]. This glycine residue appears to be a critical determinant of compound selectivity.

Among the broader kinome, NVP-TAE 226 shows selectivity ratios ranging from 25-fold to over 300-fold against most kinases relative to its FAK activity [8]. The compound demonstrates 165-fold selectivity against c-Src, 173-fold against HER2, and 309-fold against EGFR [8]. This selectivity profile is particularly advantageous for therapeutic applications, as it minimizes potential off-target effects.

The selectivity mechanism is attributed to the compound's ability to induce a unique helical conformation of the DFG motif that is primarily accessible in FAK and structurally related kinases [5]. This conformation requires specific structural features, including the glycine residue preceding the DFG motif, which occurs in only 17 out of 90 tyrosine kinases in the human genome [5].

Molecular Basis for Dual Focal Adhesion Kinase and Insulin-like Growth Factor-1 Receptor Inhibition

The molecular basis for NVP-TAE 226's dual inhibitory activity against FAK and IGF-1R involves distinct structural mechanisms for each target [10] [5]. For FAK inhibition, the compound induces a unique helical conformation of the DFG motif that is stabilized by specific interactions with the methylcarbamoyl moiety of the compound [5].

Crystal structure analysis reveals that the carbonyl group in the carbamoyl moiety of NVP-TAE 226 forms a hydrogen bond with the backbone nitrogen of Asp564 in the FAK DFG motif [5]. This interaction, combined with hydrophobic contacts between Leu567 and the 4-aniline ring, stabilizes a short helix that includes the DFG motif [5]. The phi torsion angle of Asp564 is rotated by 113° compared to the active kinase conformation, creating a semi-flipped DFG conformation distinct from classical DFG-out conformations [5].

For IGF-1R inhibition, the compound operates through a different mechanism while maintaining ATP-competitive binding [10]. The compound inhibits IGF-I-induced phosphorylation of IGF-1R and downstream signaling pathways including mitogen-activated protein kinase (MAPK) and Akt [10]. This inhibition occurs at concentrations approximately 25-fold higher than those required for FAK inhibition, reflecting the differential binding affinities [10].

The dual inhibition mechanism is particularly relevant for cancer therapeutic applications, as both FAK and IGF-1R pathways contribute to tumor cell proliferation, survival, and metastasis [10]. The compound's ability to simultaneously target both pathways provides synergistic therapeutic effects that exceed the sum of individual pathway inhibitions [10].

Kinetic Interaction Analysis

Detailed kinetic interaction analysis of NVP-TAE 226 provides insights into the temporal dynamics of target engagement [6]. The compound exhibits rapid binding kinetics with both primary targets, characterized by fast association and dissociation rates [6]. This kinetic profile is consistent with reversible, competitive inhibition mechanisms.

Against wild-type EGFR, kinetic analysis reveals an IC50 of 0.326 ± 0.0531 μM and a Kd of 0.163 ± 0.0265 μM [6]. The compound demonstrates significantly enhanced kinetic parameters against the L858R/T790M EGFR mutant, with an IC50 of 0.0193 ± 0.00129 μM and a Kd of 0.00966 ± 0.000645 μM [6]. This represents a 15-fold improvement in binding affinity for the mutant form.

The kinetic interaction analysis indicates that NVP-TAE 226 has association and dissociation rates that are too rapid to measure accurately, with residence times of less than 1.4 minutes for both EGFR variants [6]. This contrasts with some other kinase inhibitors that exhibit longer residence times and slower dissociation kinetics [6].

The rapid kinetic profile suggests that NVP-TAE 226 achieves its inhibitory effects through high-affinity binding rather than prolonged target engagement [6]. This kinetic characteristic may contribute to the compound's favorable pharmacological properties and reduced potential for off-target effects through rapid clearance from non-target sites.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Hao HF, Takaoka M, Bao XH, Wang ZG, Tomono Y, Sakurama K, Ohara T, Fukazawa T, Yamatsuji T, Fujiwara T, Naomoto Y. Oral administration of FAK inhibitor TAE226 inhibits the progression of peritoneal dissemination of colorectal cancer. Biochem Biophys Res Commun. 2012 Jul 13;423(4):744-9. doi: 10.1016/j.bbrc.2012.06.030. Epub 2012 Jun 13. PubMed PMID: 22705303.

3: Kurio N, Shimo T, Fukazawa T, Takaoka M, Okui T, Hassan NM, Honami T, Hatakeyama S, Ikeda M, Naomoto Y, Sasaki A. Anti-tumor effect in human breast cancer by TAE226, a dual inhibitor for FAK and IGF-IR in vitro and in vivo. Exp Cell Res. 2011 May 1;317(8):1134-46. doi: 10.1016/j.yexcr.2011.02.008. Epub 2011 Feb 19. PubMed PMID: 21338601.

4: Schultze A, Decker S, Otten J, Horst AK, Vohwinkel G, Schuch G, Bokemeyer C, Loges S, Fiedler W. TAE226-mediated inhibition of focal adhesion kinase interferes with tumor angiogenesis and vasculogenesis. Invest New Drugs. 2010 Dec;28(6):825-33. doi: 10.1007/s10637-009-9326-5. Epub 2009 Sep 26. PubMed PMID: 19784551.

5: Hehlgans S, Lange I, Eke I, Cordes N. 3D cell cultures of human head and neck squamous cell carcinoma cells are radiosensitized by the focal adhesion kinase inhibitor TAE226. Radiother Oncol. 2009 Sep;92(3):371-8. doi: 10.1016/j.radonc.2009.08.001. Epub 2009 Sep 2. PubMed PMID: 19729215.

6: Lietha D, Eck MJ. Crystal structures of the FAK kinase in complex with TAE226 and related bis-anilino pyrimidine inhibitors reveal a helical DFG conformation. PLoS One. 2008;3(11):e3800. doi: 10.1371/journal.pone.0003800. Epub 2008 Nov 24. PubMed PMID: 19030106; PubMed Central PMCID: PMC2582962.

7: Wang ZG, Fukazawa T, Nishikawa T, Watanabe N, Sakurama K, Motoki T, Takaoka M, Hatakeyama S, Omori O, Ohara T, Tanabe S, Fujiwara Y, Shirakawa Y, Yamatsuji T, Tanaka N, Naomoto Y. TAE226, a dual inhibitor for FAK and IGF-IR, has inhibitory effects on mTOR signaling in esophageal cancer cells. Oncol Rep. 2008 Dec;20(6):1473-7. PubMed PMID: 19020730.

8: Beierle EA, Trujillo A, Nagaram A, Golubovskaya VM, Cance WG, Kurenova EV. TAE226 inhibits human neuroblastoma cell survival. Cancer Invest. 2008 Mar;26(2):145-51. doi: 10.1080/07357900701577475. PubMed PMID: 18259944.

9: Halder J, Lin YG, Merritt WM, Spannuth WA, Nick AM, Honda T, Kamat AA, Han LY, Kim TJ, Lu C, Tari AM, Bornmann W, Fernandez A, Lopez-Berestein G, Sood AK. Therapeutic efficacy of a novel focal adhesion kinase inhibitor TAE226 in ovarian carcinoma. Cancer Res. 2007 Nov 15;67(22):10976-83. PubMed PMID: 18006843.

10: Golubovskaya VM, Virnig C, Cance WG. TAE226-induced apoptosis in breast cancer cells with overexpressed Src or EGFR. Mol Carcinog. 2008 Mar;47(3):222-34. PubMed PMID: 17849451.

11: Shi Q, Hjelmeland AB, Keir ST, Song L, Wickman S, Jackson D, Ohmori O, Bigner DD, Friedman HS, Rich JN. A novel low-molecular weight inhibitor of focal adhesion kinase, TAE226, inhibits glioma growth. Mol Carcinog. 2007 Jun;46(6):488-96. PubMed PMID: 17219439.